Cyclooctanecarboxylic acid ethyl ester
Overview
Description
Cyclooctanecarboxylic acid ethyl ester is an organic compound belonging to the class of esters. It is derived from cyclooctanecarboxylic acid and ethanol. This compound is characterized by its unique cyclic structure, which imparts distinct chemical properties and reactivity. Esters like this compound are commonly used in various industrial and research applications due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanecarboxylic acid ethyl ester can be synthesized through the esterification of cyclooctanecarboxylic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Cyclooctanecarboxylic acid+EthanolAcid CatalystCyclooctanecarboxylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity ester.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclooctanecarboxylic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Cyclooctanecarboxylic acid and ethanol.
Reduction: Cyclooctanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Cyclooctanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclooctanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclooctanecarboxylic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclooctanecarboxylic acid ethyl ester can be compared with other similar esters, such as:
Cyclohexanecarboxylic acid ethyl ester: Similar structure but with a six-membered ring instead of an eight-membered ring.
Cyclopentanecarboxylic acid ethyl ester: Contains a five-membered ring.
Cyclooctanecarboxylic acid methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its eight-membered ring structure, which imparts distinct chemical properties and reactivity compared to its smaller ring counterparts. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.
Properties
IUPAC Name |
ethyl cyclooctanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-13-11(12)10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWRFQBISKHLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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